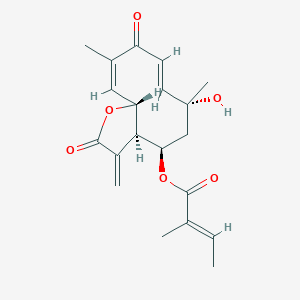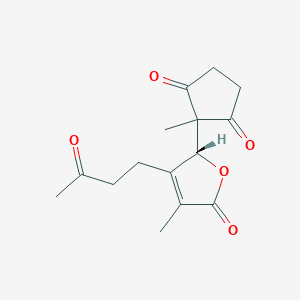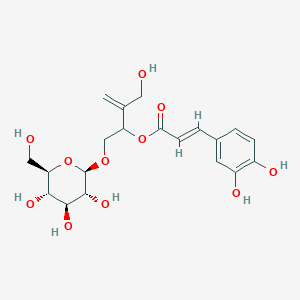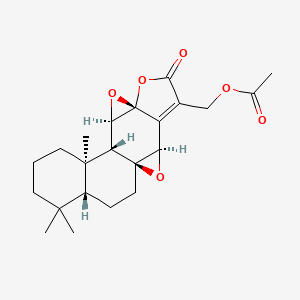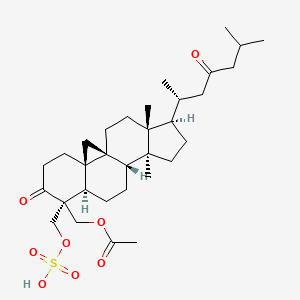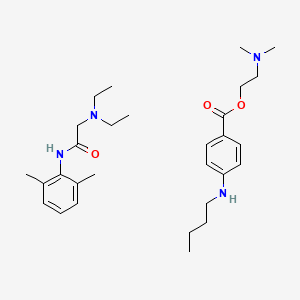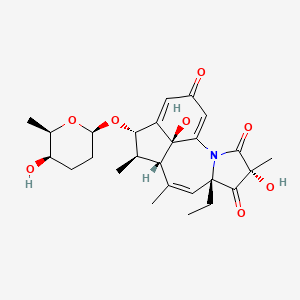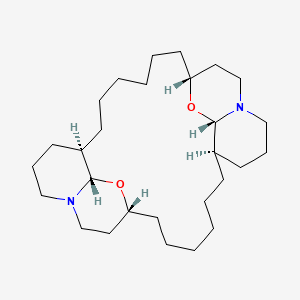
(+)-Xestospongin A
概要
説明
The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and its role or uses .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve multiple steps, each with specific reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its behavior as a reactant or as a product, the conditions required for these reactions, and the other chemicals involved .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .科学的研究の応用
IP3 Receptor Inhibition
(+)-Xestospongin A, along with other xestospongins, is known for its potent inhibition of the inositol 1,4,5-trisphosphate (IP3) receptor. This receptor plays a critical role in the regulation of intracellular calcium levels, which is essential for various cellular functions. Xestospongins have been shown to block IP3-mediated calcium release from endoplasmic reticulum vesicles without interacting with the IP3-binding site. This suggests a unique mechanism of action that is independent of the IP3 effector site (Gafni et al., 1997).
Effects on Calcium Signaling
Research has revealed that xestospongins, including (+)-Xestospongin A, are not only potent blockers of IP3-induced calcium release but also affect the endoplasmic-reticulum calcium pumps. This dual activity highlights their significant impact on calcium signaling within cells. The inhibition of the IP3 receptor by xestospongins does not depend on the concentration of IP3, calcium, or ATP, underscoring their effectiveness as calcium signaling modulators (De Smet et al., 1999).
Potential in Neurological Research
Xestospongins, including (+)-Xestospongin A, have shown effects in various neurological models. For example, they have been used to study the specificity of action towards the IP3 receptor in the frog neuromuscular junction. These studies contribute to a deeper understanding of calcium signaling in nerve cells and could potentially lead to insights into neurological disorders and their treatments (Castonguay & Robitaille, 2002).
Inhibitory Effects on Various Cell Types
The compound has been observed to inhibit sarcoendoplasmic reticulum calcium transport ATPase and IP3 receptor in different cell types, including human leukemia HL60 cells. This suggests its potential role in various biological processes and the possibility of its use in studying cell differentiation and proliferation (Moon et al., 2013).
Role in Calcium Store Regulation
Xestospongin C, a related compound, has been shown to play a role in the regulation of calcium stores, necessary for cellular functions like cAMP-induced calcium influx and signaling. This further emphasizes the importance of xestospongins in studying calcium dynamics in cells (Schaloske et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYOPBRFUUEHRC-NIVXRMQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]2CCN3CCC[C@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Xestospongin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



